molecular formula C15H22N2O2 B5395835 N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide

N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide

Cat. No. B5395835
M. Wt: 262.35 g/mol
InChI Key: POEAWOYGPJYQJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide, also known as Fentanyl, is a synthetic opioid that is commonly used in the medical field for pain management. Fentanyl is a potent analgesic, with a higher efficacy than morphine, and is often used for patients with severe pain, such as cancer patients. In

Mechanism of Action

N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates the receptor, leading to the inhibition of pain signals. N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide also activates the reward center in the brain, leading to feelings of euphoria.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide has a number of biochemical and physiological effects. It causes a decrease in heart rate, blood pressure, and respiratory rate. N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide also causes sedation and drowsiness. In high doses, N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide can cause respiratory depression, which can be fatal.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide is commonly used in lab experiments due to its potency and effectiveness. However, its high potency can also be a limitation, as it requires careful handling and dosing. Additionally, N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide is highly addictive, which can make it difficult to use in certain lab settings.

Future Directions

There are a number of future directions for research on N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide. One area of research is the development of new formulations that can be administered more easily and safely. Another area of research is the development of new drugs that target the mu-opioid receptor, but with fewer side effects. Additionally, there is ongoing research into the use of N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide for the treatment of depression and anxiety disorders.
In conclusion, N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide is a potent synthetic opioid that is commonly used in the medical field for pain management. Its synthesis method involves a multistep process, and it has been extensively researched for its scientific research application. N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide works by binding to the mu-opioid receptor in the brain and spinal cord, leading to the inhibition of pain signals. It has a number of biochemical and physiological effects, and is commonly used in lab experiments. There are a number of future directions for research on N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide, including the development of new formulations and the exploration of its use in treating depression and anxiety disorders.

Synthesis Methods

N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide is synthesized through a multistep process, starting with the reaction of aniline with acetyl chloride to form N-acetylaniline. This is followed by the reaction of N-acetylaniline with methyl magnesium bromide to form N-methyl-N-acetylaniline. The final step involves the reaction of N-methyl-N-acetylaniline with 3-methoxyphenyl magnesium bromide to form N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide has been extensively researched for its use as a pain management drug. It has been shown to be highly effective in treating acute and chronic pain, including cancer pain. N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide is also used in anesthesia for surgical procedures. In addition to its use as a pain management drug, N-(3-methoxyphenyl)-2-(3-methyl-1-piperidinyl)acetamide has been studied for its potential use in treating depression and anxiety disorders.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12-5-4-8-17(10-12)11-15(18)16-13-6-3-7-14(9-13)19-2/h3,6-7,9,12H,4-5,8,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEAWOYGPJYQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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